1,3-Bibromo-2-isopropoxy-5-isopropylbenzene
Description
Strategic Importance of Substituted Benzene (B151609) Architectures in Advanced Organic Chemistry
Substituted benzene architectures are fundamental building blocks in a vast array of chemical disciplines, from medicinal chemistry to materials science. Their rigid, planar structure provides a reliable scaffold upon which diverse functionalities can be installed, leading to molecules with finely tuned electronic, steric, and pharmacokinetic properties. studysmarter.co.uk In drug discovery, aromatic rings are prevalent motifs, often serving as key pharmacophoric elements that dictate a molecule's interaction with biological targets. studysmarter.co.uk The strategic placement of substituents on the benzene ring can significantly influence a compound's bioactivity, metabolic stability, and solubility. schoolwires.net Furthermore, in the realm of materials science, polysubstituted arenes are integral components of organic light-emitting diodes (OLEDs), polymers, and other functional materials where their photophysical and electronic properties are paramount. researchgate.net The ability to synthetically access a wide variety of substitution patterns on the benzene core is therefore a cornerstone of modern organic chemistry, driving the development of innovative synthetic methodologies. nih.gov
The Role of Halogenated and Ethereal Functionalities in Chemical Reactivity and Synthetic Design
The incorporation of halogen atoms, particularly bromine, onto a benzene ring introduces a unique set of reactive handles for further molecular elaboration. Halogens are weakly deactivating yet ortho-, para-directing groups in electrophilic aromatic substitution reactions. organicchemistrytutor.comwikipedia.org This dual nature arises from the interplay between their electron-withdrawing inductive effect and their electron-donating resonance effect. organicchemistrytutor.com More significantly, the carbon-bromine bond serves as a versatile linchpin in a multitude of cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govorganic-chemistry.orgnih.gov This reactivity is fundamental to the construction of complex molecular architectures.
Overview of Current Research Trajectories Relevant to Highly Substituted Arenes
The synthesis of highly substituted arenes, particularly those with complex and sterically demanding substitution patterns, remains a significant challenge and an active area of research in organic chemistry. thermofisher.comrsc.org Traditional methods often require multi-step sequences and can suffer from issues of regioselectivity and yield. harvard.eduslideshare.net Consequently, a major research trajectory is the development of novel and efficient synthetic strategies to access these intricate molecular frameworks. This includes the advancement of directed ortho-metalation (DoM) techniques, which utilize a directing group to selectively functionalize the position ortho to it. nih.govharvard.eduuwindsor.cawikipedia.org Additionally, there is a strong focus on the development of new catalytic systems for cross-coupling reactions that can tolerate sterically hindered substrates. nih.govresearchgate.net The regioselective C-H functionalization of arenes, which allows for the direct conversion of carbon-hydrogen bonds into new functional groups, is another burgeoning field that promises more atom- and step-economical syntheses of highly substituted benzenes. nih.gov
Rationale for Investigating 1,3-Dibromo-2-isopropoxy-5-isopropylbenzene within Contemporary Chemical Science
The specific compound, 1,3-dibromo-2-isopropoxy-5-isopropylbenzene, represents a confluence of several key structural features that make it a molecule of significant interest in contemporary chemical science. The presence of two bromine atoms provides two distinct points for subsequent functionalization through various cross-coupling methodologies, positioning it as a potentially valuable building block for the synthesis of more complex, polysubstituted aromatic compounds.
The isopropoxy group, an activating and ortho-, para-directing substituent, electronically influences the benzene ring, while its steric bulk, in conjunction with the adjacent bromine and the isopropyl group, creates a sterically hindered environment. This steric congestion can be exploited to achieve high regioselectivity in subsequent reactions. The interplay between the electronic effects of the isopropoxy group and the deactivating nature of the bromine atoms, along with the steric hindrance imparted by all substituents, presents an interesting case study for understanding the reactivity of complex aromatic systems. The investigation of such molecules contributes to the broader understanding of how multiple, and sometimes competing, substituent effects govern the outcomes of chemical transformations on a benzene core. Furthermore, the synthesis and characterization of this compound would provide valuable data for computational models that aim to predict the properties and reactivity of highly substituted arenes.
Structure
3D Structure
Properties
IUPAC Name |
1,3-dibromo-5-propan-2-yl-2-propan-2-yloxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Br2O/c1-7(2)9-5-10(13)12(11(14)6-9)15-8(3)4/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEYVDDAQSBQQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)Br)OC(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of 1,3 Dibromo 2 Isopropoxy 5 Isopropylbenzene
Retrosynthetic Analysis and Key Disconnections for the Synthesis of 1,3-Dibromo-2-isopropoxy-5-isopropylbenzene
Retrosynthetic analysis is a powerful tool in organic synthesis that involves breaking down a target molecule into simpler, commercially available starting materials. khanacademy.orgamazonaws.com For 1,3-dibromo-2-isopropoxy-5-isopropylbenzene, the key disconnections involve the carbon-bromine, carbon-oxygen, and carbon-carbon bonds associated with the substituents on the benzene (B151609) ring.
The primary retrosynthetic disconnections for the target molecule are illustrated below:
C-Br Disconnection: The two bromine atoms can be disconnected, suggesting an electrophilic aromatic bromination of a precursor molecule. The directing effects of the existing isopropoxy and isopropyl groups will be critical in determining the regioselectivity of this step.
C-O Disconnection (Ether Bond): The isopropoxy group can be disconnected, pointing to an etherification reaction, such as a Williamson ether synthesis, between an isopropyl halide and a corresponding phenol (B47542).
C-C Disconnection (Isopropyl Group): The isopropyl group can be disconnected, suggesting a Friedel-Crafts alkylation of a benzene derivative. msu.edu
Considering the directing effects of the substituents is paramount. The isopropoxy group is an ortho-, para-director and an activating group, while the isopropyl group is also an ortho-, para-director and a weak activating group. The bromine atoms are deactivating but ortho-, para-directing. A plausible retrosynthetic pathway would involve introducing the substituents in an order that leverages these directing effects to achieve the desired 1,3-dibromo-2-isopropoxy-5-isopropyl substitution pattern.
One possible retrosynthetic route begins with disconnecting the bromine atoms, leading to 2-isopropoxy-5-isopropylbenzene. This intermediate can be further disconnected at the ether linkage to give 4-isopropylphenol (B134273) and an isopropyl halide. Finally, 4-isopropylphenol can be derived from phenol through a Friedel-Crafts alkylation.
Development of Novel Synthetic Pathways to 1,3-Dibromo-2-isopropoxy-5-isopropylbenzene
The development of new synthetic routes focuses on improving efficiency, selectivity, and sustainability. For 1,3-dibromo-2-isopropoxy-5-isopropylbenzene, this involves exploring advanced methods for each key transformation.
Achieving the desired 1,3-dibromo substitution pattern on a benzene ring already bearing an isopropoxy and an isopropyl group requires a highly regioselective bromination strategy. The isopropoxy group is a strong ortho-, para-director, and the isopropyl group is a weaker ortho-, para-director. Therefore, the positions ortho and para to the isopropoxy group will be highly activated towards electrophilic substitution.
Several modern bromination methods offer high regioselectivity. The use of N-bromosuccinimide (NBS) in solvents like hexafluoroisopropanol (HFIP) has been shown to be effective for the regioselective bromination of electron-rich arenes. organic-chemistry.org HFIP can enhance the reactivity of NBS, allowing for efficient bromination under mild conditions without the need for a catalyst. organic-chemistry.org Other approaches include the use of metal-organic framework (MOF)-confined catalysts, which can enhance regioselectivity through shape-selective catalysis. nih.gov For instance, a zirconium MOF-supported iron(III) chloride catalyst has demonstrated high conversion and excellent regioselectivity in the oxidative bromination of arenes using H₂O₂ as the oxidant and KBr as the bromine source. nih.gov
| Reagent/Catalyst | Conditions | Selectivity | Reference |
| N-Bromosuccinimide (NBS) | Hexafluoroisopropanol (HFIP) | High para-selectivity | organic-chemistry.org |
| Zr-MOF-FeCl₃ | H₂O₂, KBr | Excellent regioselectivity | nih.gov |
| Tetraalkylammonium tribromides | - | High para-selectivity for phenols | nih.gov |
The installation of the isopropoxy group is typically achieved through an etherification reaction. The Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide, is a classic and reliable method. To synthesize 2-isopropoxy-5-isopropylbenzene, 4-isopropylphenol would be deprotonated with a suitable base to form the corresponding phenoxide, which is then reacted with an isopropyl halide (e.g., 2-bromopropane).
To improve the efficiency of this process, phase-transfer catalysis can be employed. Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, facilitate the reaction between the aqueous phenoxide solution and the organic alkyl halide phase, leading to faster reaction rates and higher yields. Microwave-assisted synthesis can also significantly reduce reaction times for etherification reactions.
The introduction of the isopropyl group onto the benzene ring is a key step. The most common method is the Friedel-Crafts alkylation, which involves the reaction of benzene or a substituted benzene with an isopropyl halide (e.g., 2-chloropropane) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). msu.edu However, Friedel-Crafts alkylation is known to have limitations, including the possibility of polyalkylation and carbocation rearrangements. msu.edu
An alternative indirect method involves Friedel-Crafts acylation followed by reduction. For instance, benzene can be acylated with propanoyl chloride and AlCl₃ to form propiophenone. The ketone can then be reduced to the corresponding alkyl group using methods like the Clemmensen reduction (amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (hydrazine and a strong base). This two-step process avoids the issue of carbocation rearrangements.
A more modern and greener approach for isopropylation is the use of solid acid catalysts, such as zeolites. These catalysts are reusable, less corrosive, and can offer higher selectivity, minimizing the formation of byproducts. For example, a patented method describes the production of isopropylbenzene from benzene and propylene (B89431) using a solid catalyst in a multi-zone reaction system. google.com
Optimization of Reaction Conditions for Enhanced Selectivity and Yield in the Synthesis of 1,3-Dibromo-2-isopropoxy-5-isopropylbenzene
Optimizing reaction conditions is crucial for maximizing the yield and selectivity of the desired product while minimizing the formation of impurities. This involves a systematic study of various parameters such as temperature, solvent, catalyst loading, and reaction time.
For the dibromination step, the choice of brominating agent and solvent is critical. While elemental bromine can be used, it often leads to a mixture of products. The use of milder and more selective brominating agents like NBS is preferred. The solvent can also have a significant impact; polar aprotic solvents like acetonitrile (B52724) have been shown to promote highly para-selective bromination of activated arenes. nih.gov
In the etherification step, the choice of base and solvent can influence the reaction rate and yield. Stronger bases like sodium hydride (NaH) will completely deprotonate the phenol, driving the reaction forward. The temperature is also a key parameter; while higher temperatures can increase the reaction rate, they may also lead to side reactions.
For the Friedel-Crafts alkylation, controlling the stoichiometry of the reactants is important to prevent polyalkylation. Using an excess of the aromatic substrate can favor monoalkylation. The catalyst activity and reaction temperature also need to be carefully controlled.
| Reaction Step | Parameter to Optimize | Desired Outcome |
| Dibromination | Brominating agent, solvent, temperature | High regioselectivity for 1,3-dibromo isomer |
| Etherification | Base, solvent, temperature, catalyst | High yield of the isopropoxy ether |
| Isopropylation | Catalyst, reactant ratio, temperature | High yield of the mono-isopropylated product |
Catalytic Approaches and Reagent Design for the Synthesis of 1,3-Dibromo-2-isopropoxy-5-isopropylbenzene and Its Intermediates
The design of novel catalysts and reagents is at the forefront of improving synthetic methodologies. For the synthesis of 1,3-dibromo-2-isopropoxy-5-isopropylbenzene, catalytic approaches can offer significant advantages in terms of efficiency, selectivity, and sustainability.
In the bromination step, the development of heterogeneous catalysts offers advantages in terms of catalyst recovery and reuse. As mentioned, MOF-based catalysts have shown promise for regioselective bromination. nih.gov Other catalytic systems, such as those based on iron or copper, can also be effective. The design of ligands for these metal catalysts can be used to fine-tune their reactivity and selectivity.
For the Friedel-Crafts alkylation, the use of environmentally benign solid acid catalysts like zeolites or ion-exchange resins is a significant advancement over traditional Lewis acids like AlCl₃. These solid acids are non-corrosive, reusable, and can be easily separated from the reaction mixture, simplifying the workup procedure.
In the etherification reaction, the design of more efficient phase-transfer catalysts can lead to improved performance. For example, catalysts with greater lipophilicity can be more effective in transferring the phenoxide anion to the organic phase.
Sustainable and Green Chemistry Principles Applied to the Synthesis of 1,3-Dibromo-2-isopropoxy-5-isopropylbenzene
The industrial synthesis of complex organic molecules such as 1,3-dibromo-2-isopropoxy-5-isopropylbenzene is increasingly scrutinized through the lens of green and sustainable chemistry. The core principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances, maximize atom economy, and minimize environmental impact. The application of these principles to the synthesis of the target compound focuses on improving two key chemical transformations: aromatic bromination and etherification.
A plausible synthetic pathway for 1,3-dibromo-2-isopropoxy-5-isopropylbenzene involves the bromination of a suitable precursor, such as 2-isopropoxy-5-isopropylphenol, followed by any necessary subsequent modifications. The key steps where green chemistry principles can be effectively applied are the selection of brominating agents, catalysts, and solvents, as well as the method of ether formation.
Greener Approaches to Aromatic Bromination
The introduction of two bromine atoms onto the aromatic ring is a critical step in the synthesis. Traditional bromination methods often employ elemental bromine (Br₂), a hazardous and corrosive reagent, often in conjunction with chlorinated solvents, which are environmentally persistent. wordpress.com
Alternative Brominating Reagents: Sustainable approaches focus on replacing molecular bromine with safer alternatives. N-bromosuccinimide (NBS) is a solid, easier-to-handle reagent, though it suffers from poor atom economy as only one of its eight atoms (excluding hydrogens) is incorporated into the product. wordpress.com A more advanced green strategy involves the in situ generation of the brominating species. This can be achieved by oxidizing bromide salts (like HBr or KBr) with greener oxidants such as hydrogen peroxide (H₂O₂) or Oxone. nih.gov Another eco-friendly option is a bromide-bromate reagent, which can be derived from industrial bromine recovery processes and generates the reactive species, hypobromous acid (HOBr), upon acidification. rsc.orgresearchgate.net
Catalytic Systems: Conventional bromination often relies on Lewis acid catalysts like iron(III) bromide (FeBr₃) or aluminum(III) bromide (AlBr₃), which are typically used in stoichiometric amounts and generate significant waste. google.com Green alternatives include the use of solid acid catalysts such as zeolites. google.com Zeolites are reusable, which simplifies product purification and reduces waste streams. Furthermore, catalytic amounts of additives like mandelic acid have been shown to enhance the reactivity of NBS, allowing for reactions to occur under mild, aqueous conditions at room temperature. acs.orgnsf.gov
Sustainable Solvents: The replacement of volatile and toxic organic solvents is a cornerstone of green chemistry. For bromination reactions, the use of water as a solvent is highly desirable. acs.orgnsf.gov Ionic liquids have also emerged as promising green solvents; they are non-volatile, can be recycled, and may also act as catalysts, sometimes leading to improved reaction selectivity. researchgate.netacs.orgresearchgate.net In some cases, reactions can be designed to proceed under solvent-free conditions, completely eliminating solvent-related waste.
The following table summarizes the comparison between traditional and greener approaches to the bromination step.
| Feature | Traditional Method | Greener Alternative | Green Chemistry Principle Addressed |
| Brominating Agent | Elemental Bromine (Br₂) | In situ generation from HBr/Oxidant; NBS with catalyst | Safer Reagents, Waste Prevention |
| Catalyst | Stoichiometric Lewis Acids (e.g., FeBr₃) | Reusable Solid Acids (e.g., Zeolites); Catalytic Mandelic Acid | Catalysis, Waste Prevention |
| Solvent | Chlorinated Solvents (e.g., CH₂Cl₂) | Water; Ionic Liquids; Solvent-free conditions | Safer Solvents, Waste Prevention |
| Atom Economy | Higher (with Br₂) | Lower with NBS, but improved with in situ methods | Maximizing Atom Economy |
Sustainable Williamson Ether Synthesis
The formation of the isopropoxy ether linkage is another key transformation. The classical Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide. While effective, this method often requires strong, hazardous bases and polar aprotic solvents.
Bases and Alkylating Agents: Traditionally, strong and hazardous bases like sodium hydride (NaH) are used to form the alkoxide. Greener methodologies favor the use of milder solid bases such as potassium carbonate (K₂CO₃) or even sodium bicarbonate (NaHCO₃), which are safer to handle and can be easily removed by filtration. researchgate.net
Catalytic Approaches: Phase-transfer catalysis (PTC) represents a significant green improvement for ether synthesis. dalalinstitute.com By using a phase-transfer catalyst, such as a quaternary ammonium salt, the reaction can be conducted in a biphasic system (e.g., aqueous-organic), which eliminates the need for anhydrous and often toxic organic solvents like DMF or DMSO. acs.orgacs.orgwikipedia.org This technique often leads to milder reaction conditions and simplified workup procedures.
Solvent and Energy Considerations: The ideal green solvent is water, and its use in ether synthesis is made possible by techniques like PTC. researchgate.net Solvent-free approaches, where the phenol, alkylating agent, and a solid base are heated together, offer an even more sustainable option by completely avoiding solvent use. researchgate.net Furthermore, the use of microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating methods. wikipedia.org
The table below provides a comparative overview of traditional versus greener methods for the etherification step.
| Feature | Traditional Williamson Synthesis | Greener Alternative | Green Chemistry Principle Addressed |
| Base | Strong, hazardous bases (e.g., NaH) | Milder solid bases (e.g., K₂CO₃) | Safer Reagents |
| Catalyst | None | Phase-Transfer Catalyst (PTC) | Catalysis, Safer Solvents |
| Solvent | Anhydrous polar aprotic (e.g., DMF, DMSO) | Water (with PTC); Solvent-free conditions | Safer Solvents, Waste Prevention |
| Energy Input | Conventional Heating (often prolonged) | Microwave Irradiation | Energy Efficiency |
By integrating these sustainable and green chemistry principles into the synthetic design for 1,3-dibromo-2-isopropoxy-5-isopropylbenzene, it is possible to develop a manufacturing process that is not only more environmentally benign but also potentially more efficient and cost-effective. The focus on catalytic methods, safer reagents, and the reduction or elimination of hazardous solvents aligns with the overarching goals of modern chemical synthesis.
Mechanistic Investigations and Reaction Pathways of 1,3 Dibromo 2 Isopropoxy 5 Isopropylbenzene
Detailed Mechanistic Elucidation of Formation Reactions Leading to 1,3-Dibromo-2-isopropoxy-5-isopropylbenzene
Currently, there are no published studies that provide a detailed, step-by-step mechanistic elucidation for the formation of 1,3-dibromo-2-isopropoxy-5-isopropylbenzene. The synthesis of such a compound would likely involve the isopropylation and subsequent bromination of a benzene (B151609) derivative, or the isopropoxylation of a pre-brominated isopropylbenzene precursor. However, the specific reaction pathways, including the nature of electrophilic aromatic substitution mechanisms, potential intermediates, and the influence of the directing effects of the isopropyl and isopropoxy groups in this specific arrangement, have not been experimentally verified or computationally modeled.
Kinetic Studies and Reaction Rate Analysis for Transformations Involving 1,3-Dibromo-2-isopropoxy-5-isopropylbenzene
A search of scientific databases reveals a lack of kinetic studies focused on transformations involving 1,3-dibromo-2-isopropoxy-5-isopropylbenzene. Consequently, there is no available data on reaction rates, rate constants, reaction orders, or activation energies for any reactions this compound might undergo. Such studies are crucial for understanding the factors that control the speed of its chemical transformations and for optimizing reaction conditions.
Influence of Substituent Electronic and Steric Effects on the Reactivity of 1,3-Dibromo-2-isopropoxy-5-isopropylbenzene
While the electronic and steric effects of isopropoxy, isopropyl, and bromine substituents are well-understood in a general context, specific quantitative analyses of their combined influence on the reactivity of the 1,3-dibromo-2-isopropoxy-5-isopropylbenzene framework are absent from the literature. The interplay between the electron-donating nature of the isopropoxy and isopropyl groups and the electron-withdrawing and steric-hindrance effects of the bromine atoms at the specified positions dictates the molecule's reactivity, but this has not been the subject of dedicated research.
Role of Intermediates in the Reactivity Pathways of 1,3-Dibromo-2-isopropoxy-5-isopropylbenzene
There are no documented studies that identify or characterize intermediates, such as carbocations, radicals, or other transient species, in the reaction pathways of 1,3-dibromo-2-isopropoxy-5-isopropylbenzene. The identification of such intermediates is fundamental to confirming proposed reaction mechanisms and understanding the step-wise progression of chemical transformations.
Advanced Structural Characterization and Conformational Analysis of 1,3 Dibromo 2 Isopropoxy 5 Isopropylbenzene
Solid-State Structural Elucidation of 1,3-Dibromo-2-isopropoxy-5-isopropylbenzene via X-ray Crystallography
While specific crystallographic data for 1,3-dibromo-2-isopropoxy-5-isopropylbenzene is not publicly available, analysis of a closely related structure, 1,3-dibromo-2-iodo-benzene, offers insights into the potential steric and electronic influences of bulky halogen substituents on the benzene (B151609) ring. In this analogue, significant angular distortions are observed to accommodate the large halogen atoms. For instance, the C-C-Br and C-C-I bond angles are widened to approximately 121-122°, deviating from the ideal 120° of a regular hexagon, to minimize steric strain. It is anticipated that similar distortions would be present in 1,3-dibromo-2-isopropoxy-5-isopropylbenzene, further influenced by the bulky isopropoxy and isopropyl groups.
| Parameter | Expected Value/Trend |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) |
| C-Br Bond Length | ~1.89 Å |
| C-O Bond Length | ~1.37 Å |
| C-C-Br Angle | >120° |
| Dihedral Angle (Ring-O-C) | Non-planar |
Note: This table represents expected values based on related structures and general chemical principles, as specific experimental data for the title compound is not available.
Solution-State Conformational Dynamics of 1,3-Dibromo-2-isopropoxy-5-isopropylbenzene Probed by Advanced Nuclear Magnetic Resonance (NMR) Techniques
While the solid-state structure provides a static picture, the conformation of 1,3-dibromo-2-isopropoxy-5-isopropylbenzene in solution is dynamic. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are instrumental in elucidating these dynamics. These methods detect through-space interactions between protons, providing information about their spatial proximity.
For a molecule of this size (Molecular Weight: 336.07 g/mol ), NOESY is the preferred technique. NOESY experiments would be expected to reveal correlations between the protons of the isopropoxy group and the aromatic protons, as well as between the isopropyl group protons and the aromatic ring. The strength of these correlations can be used to calculate internuclear distances and model the preferred solution-state conformation. For instance, a strong NOE between the methine proton of the isopropoxy group and the C4-H proton of the benzene ring would indicate a conformation where the isopropoxy group is oriented towards this proton.
| Interacting Protons | Expected NOESY/ROESY Correlation | Conformational Implication |
| Isopropoxy CH ↔ Aromatic CH | Strong | Proximity of isopropoxy group to the aromatic ring. |
| Isopropyl CH ↔ Aromatic CH | Medium | Orientation of the isopropyl group relative to the ring. |
| Isopropoxy CH₃ ↔ Isopropyl CH₃ | Weak/None | Indicates separation of the two alkyl groups. |
Note: This table is predictive of expected NMR correlations. Specific experimental data is required for confirmation.
Analysis of Intramolecular Interactions and Hydrogen Bonding in Derivatives of 1,3-Dibromo-2-isopropoxy-5-isopropylbenzene via Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a sensitive probe of the bonding environment within a molecule. By introducing functional groups capable of hydrogen bonding into derivatives of 1,3-dibromo-2-isopropoxy-5-isopropylbenzene (e.g., a hydroxyl group ortho to the isopropoxy group), intramolecular hydrogen bonds can be studied.
The presence of an intramolecular hydrogen bond, for example between a hydroxyl proton and the oxygen of the isopropoxy group, would lead to a characteristic broadening and red-shifting (to lower wavenumbers) of the O-H stretching frequency in the IR spectrum. This is a hallmark of hydrogen bond formation. The strength and geometry of such interactions can be inferred from the magnitude of this shift. Computational studies can complement these experimental findings to provide a more detailed understanding of the energetic stabilization afforded by these intramolecular forces.
| Vibrational Mode | Typical Frequency (cm⁻¹) | Frequency with Intramolecular H-Bond |
| Free O-H Stretch | 3600-3650 | 3200-3550 (broad) |
| C-O Stretch | 1200-1300 | Shifted due to electronic effects |
| C-Br Stretch | 500-600 | Minor shifts |
Note: This table illustrates the expected spectroscopic changes upon the formation of an intramolecular hydrogen bond in a hypothetical derivative.
Stereochemical Considerations and Chiroptical Properties of Chiral Derivatives of 1,3-Dibromo-2-isopropoxy-5-isopropylbenzene
If a chiral center is introduced into a derivative of 1,3-dibromo-2-isopropoxy-5-isopropylbenzene, the resulting enantiomers will interact with plane-polarized light differently. Techniques such as circular dichroism (CD) and optical rotation are used to study these chiroptical properties.
For instance, introducing a chiral auxiliary or resolving a racemic mixture of a derivative would allow for the study of its absolute configuration and conformational preferences in a chiral environment. The sign and magnitude of the specific rotation, as well as the Cotton effects observed in the CD spectrum, are unique to each enantiomer and can be correlated with its three-dimensional structure. This analysis is crucial for applications where stereochemistry is critical.
| Property | Description | Application |
| Specific Rotation ([α]) | The observed rotation of plane-polarized light by a solution of a chiral compound. | Determination of enantiomeric purity. |
| Circular Dichroism (CD) | The differential absorption of left and right circularly polarized light. | Elucidation of absolute configuration and secondary structure. |
| Optical Rotatory Dispersion (ORD) | The variation of optical rotation with the wavelength of light. | Characterization of chiral molecules. |
Note: This table outlines the chiroptical techniques applicable to chiral derivatives.
Theoretical and Computational Studies of 1,3 Dibromo 2 Isopropoxy 5 Isopropylbenzene
Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding Analysis of 1,3-Dibromo-2-isopropoxy-5-isopropylbenzene
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For 1,3-Dibromo-2-isopropoxy-5-isopropylbenzene, DFT calculations can elucidate the distribution of electrons within the molecule and the nature of its chemical bonds.
Key electronic parameters that can be determined using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is an indicator of the molecule's electron-donating ability, while the LUMO energy relates to its electron-accepting character. The energy gap between the HOMO and LUMO is a critical parameter that provides insight into the molecule's chemical reactivity and stability.
Furthermore, DFT allows for the calculation of the molecular dipole moment and the generation of electrostatic potential maps, which visualize the electron-rich and electron-poor regions of the molecule. This information is invaluable for predicting how the molecule will interact with other chemical species. Natural Bond Orbital (NBO) analysis can also be performed to provide a detailed picture of atomic charges and the specific nature of the bonding interactions.
Hypothetical DFT-Calculated Electronic Properties of 1,3-Dibromo-2-isopropoxy-5-isopropylbenzene
| Property | Hypothetical Value | Significance |
| HOMO Energy | -6.8 eV | Indicates electron-donating capability |
| LUMO Energy | -0.5 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 6.3 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 1.9 D | Measures the overall polarity of the molecule |
Quantum Chemical Modeling of Reaction Mechanisms and Transition States Relevant to 1,3-Dibromo-2-isopropoxy-5-isopropylbenzene
Quantum chemical methods are instrumental in mapping out the potential energy surfaces of chemical reactions, thereby providing a detailed understanding of reaction mechanisms. For a substituted benzene (B151609) like 1,3-Dibromo-2-isopropoxy-5-isopropylbenzene, these methods can be used to study various reactions, such as electrophilic aromatic substitution or nucleophilic aromatic substitution.
Conformational Landscape Exploration of 1,3-Dibromo-2-isopropoxy-5-isopropylbenzene Using Molecular Dynamics Simulations
The presence of flexible isopropoxy and isopropyl groups means that 1,3-Dibromo-2-isopropoxy-5-isopropylbenzene can exist in multiple conformations. Molecular dynamics (MD) simulations are a powerful computational tool for exploring this conformational landscape. MD simulations model the movement of atoms in a molecule over time, providing a dynamic picture of its behavior.
These simulations can identify the most stable, low-energy conformations of the molecule and the energy barriers to rotation around single bonds. By simulating the molecule in a solvent, it is also possible to understand how the environment influences its conformational preferences. The choice of an appropriate force field, such as OPLS-AA, is crucial for obtaining accurate results in simulations of aromatic systems. researchgate.net All-atom molecular dynamics simulations have been used to study the solubilization of aromatic molecules in micelles, providing insights into how factors like hydrophobicity and polarity influence these interactions. rsc.org
Prediction and Validation of Spectroscopic Parameters for 1,3-Dibromo-2-isopropoxy-5-isopropylbenzene Through Computational Methods
Computational chemistry can accurately predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a molecule.
NMR Spectroscopy: Quantum mechanical calculations, particularly using DFT, have become a valuable tool for predicting ¹H and ¹³C NMR chemical shifts. umn.edugithub.io By calculating the isotropic shielding constants for each nucleus and referencing them to a standard, theoretical NMR spectra can be generated. Comparing these predicted spectra with experimental ones is a powerful method for structural elucidation. nih.govresearchgate.net For halogenated aromatic compounds, specific levels of theory and basis sets have been shown to provide reliable predictions. umn.edu
Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated using computational methods. These frequencies correspond to the absorption bands observed in an IR spectrum. This allows for the assignment of specific spectral features to the stretching and bending modes of the various functional groups within 1,3-Dibromo-2-isopropoxy-5-isopropylbenzene.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transition energies, which correspond to the absorption wavelengths in a UV-Vis spectrum. This can provide insights into the electronic structure and chromophores within the molecule.
Hypothetical Comparison of Predicted and Experimental Spectroscopic Data
| Spectroscopic Technique | Predicted Parameter | Hypothetical Experimental Value |
| ¹H NMR | Chemical Shifts (ppm) | To be determined |
| ¹³C NMR | Chemical Shifts (ppm) | To be determined |
| IR Spectroscopy | Vibrational Frequencies (cm⁻¹) | To be determined |
| UV-Vis Spectroscopy | Maximum Absorption Wavelength (nm) | To be determined |
Theoretical Assessment of Aromaticity and Substituent Effects on the Benzene Ring of 1,3-Dibromo-2-isopropoxy-5-isopropylbenzene
The aromaticity of the benzene ring and the electronic influence of its substituents are fundamental aspects of the chemistry of 1,3-Dibromo-2-isopropoxy-5-isopropylbenzene. Several computational methods can be used to quantify these properties.
Aromaticity Indices: Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for aromaticity. A negative NICS value at the center of the ring is indicative of aromatic character. Other measures include the Harmonic Oscillator Model of Aromaticity (HOMA), which is based on bond length equalization, and energetic criteria like Aromatic Stabilization Energy (ASE). Studies have shown that substituents can influence the aromaticity of the benzene ring, with electron-donating groups sometimes increasing aromaticity and electron-withdrawing groups decreasing it, although the trend can depend on the specific index used. bohrium.comresearchgate.net
Substituent Effects: The electronic effects of the bromo, isopropoxy, and isopropyl groups can be analyzed computationally. The isopropoxy group is expected to be an activating group, donating electron density to the ring through resonance. The bromo groups are deactivating due to their inductive electron withdrawal but are ortho-para directing. The isopropyl group is a weak activating group. These effects can be quantified by examining the calculated atomic charges and the impact of the substituents on the energies of the molecular orbitals.
Reactivity and Transformations of 1,3 Dibromo 2 Isopropoxy 5 Isopropylbenzene
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi) Involving 1,3-Dibromo-2-isopropoxy-5-isopropylbenzene
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and aryl bromides are common substrates for these transformations. uwindsor.canih.govopenstax.orgrsc.org In 1,3-dibromo-2-isopropoxy-5-isopropylbenzene, the two bromine atoms offer opportunities for mono- or di-functionalization. The electronic environment of the two C-Br bonds is not identical due to the influence of the adjacent isopropoxy group, which may allow for selective reactions under carefully controlled conditions.
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide. rsc.org For 1,3-dibromo-2-isopropoxy-5-isopropylbenzene, a sequential coupling could be envisioned where the first coupling occurs preferentially at one of the bromine positions, followed by a second coupling under more forcing conditions. The choice of catalyst, base, and solvent would be critical in controlling the selectivity.
Sonogashira Coupling: The Sonogashira reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper(I) co-catalyst. nih.govchemistrysteps.comnih.gov This method could be used to introduce one or two alkynyl groups onto the benzene (B151609) ring of the title compound, leading to the synthesis of complex conjugated systems. The reaction is typically carried out under mild conditions with a base such as an amine. nih.gov
Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide. uwindsor.caopenstax.org Negishi coupling is known for its high functional group tolerance and allows for the formation of C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. uwindsor.ca This versatility would permit the introduction of a wide variety of alkyl, alkenyl, or aryl substituents onto the 1,3-dibromo-2-isopropoxy-5-isopropylbenzene core.
Below is a representative table of plausible conditions for these cross-coupling reactions.
| Reaction | Coupling Partner | Catalyst System | Base/Solvent | Potential Product |
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Toluene, H₂O | 3-Bromo-2-isopropoxy-5-isopropyl-1,1'-biphenyl |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N / THF | (3-Bromo-2-isopropoxy-5-isopropylphenyl)ethynyl)benzene |
| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | - / THF | 3-Bromo-2-isopropoxy-5-isopropyl-1,1'-biphenyl |
Regioselective Functionalization and Derivatization Strategies for 1,3-Dibromo-2-isopropoxy-5-isopropylbenzene
Regioselective functionalization of 1,3-dibromo-2-isopropoxy-5-isopropylbenzene is challenging due to the presence of two bromine atoms in sterically and electronically distinct environments. The bromine at the C1 position is flanked by the bulky isopropoxy group, while the bromine at C3 is adjacent to a proton. This difference can be exploited to achieve selective reactions.
Strategies for regioselective derivatization could include:
Steric Hindrance: The bulky isopropoxy group at C2 sterically hinders the C1-Br bond, potentially making the C3-Br bond more accessible for reactions with bulky reagents.
Electronic Effects: The electron-donating isopropoxy group activates the ring, but its influence on the two bromine atoms differs. This electronic differentiation might be leveraged in metal-catalyzed reactions where the oxidative addition step is sensitive to the electronic nature of the C-Br bond.
Lithium-Halogen Exchange: Using organolithium reagents at low temperatures can lead to selective replacement of one bromine atom with lithium. The C3-Br is generally more susceptible to this exchange than the more sterically hindered C1-Br. The resulting aryllithium intermediate can then be trapped with various electrophiles.
Nucleophilic Aromatic Substitution (SNAr) Pathways of 1,3-Dibromo-2-isopropoxy-5-isopropylbenzene
Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a leaving group on the aromatic ring. openstax.orgwikipedia.org These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. wikipedia.org
The benzene ring of 1,3-dibromo-2-isopropoxy-5-isopropylbenzene is substituted with electron-donating isopropoxy and isopropyl groups. These groups increase the electron density of the ring, making it nucleophilic rather than electrophilic. Consequently, the substrate is deactivated towards nucleophilic attack. Standard SNAr reactions with common nucleophiles like hydroxides, alkoxides, or amines are not expected to proceed under typical conditions. For a nucleophilic substitution to occur, extremely harsh conditions or a different mechanism, such as one involving a benzyne (B1209423) intermediate, would be necessary, which itself is unlikely given the substitution pattern. organic-chemistry.org
Reductive Transformations and Selective Dehalogenation Studies of 1,3-Dibromo-2-isopropoxy-5-isopropylbenzene
Reductive transformations of 1,3-dibromo-2-isopropoxy-5-isopropylbenzene would primarily involve the removal of the bromine atoms (hydrodehalogenation). This can be achieved through various methods, including catalytic hydrogenation or metal-mediated reduction.
Catalytic Hydrogenation: Using a palladium catalyst (e.g., Pd/C) and a source of hydrogen (e.g., H₂ gas, ammonium (B1175870) formate), the C-Br bonds can be cleaved and replaced with C-H bonds. It is possible to achieve selective mono-dehalogenation or complete di-dehalogenation by tuning the reaction conditions such as pressure, temperature, and reaction time. The C3-Br bond might be reduced preferentially due to the lower steric hindrance compared to the C1-Br bond.
Metal-Mediated Reduction: Active metals like zinc or iron in the presence of an acid can also effect dehalogenation. Nanoscale zerovalent iron (nZVI), sometimes in combination with palladium, has been shown to be effective for the dehalogenation of polybrominated compounds. nih.gov
The table below outlines potential conditions for selective dehalogenation.
| Objective | Reagents | Conditions | Major Product |
| Mono-dehalogenation | Pd/C (5 mol%), H₂ (1 atm) | Room Temp, 2-4 h | 1-Bromo-2-isopropoxy-5-isopropylbenzene |
| Di-dehalogenation | Pd/C (10 mol%), H₂ (5 atm) | 50 °C, 12 h | 1-Isopropoxy-4-isopropylbenzene |
| Metal Reduction | Zn dust, Acetic Acid | 80 °C, 8 h | 1-Isopropoxy-4-isopropylbenzene |
Electrophilic Aromatic Substitution Patterns and Their Control on the Benzene Ring of 1,3-Dibromo-2-isopropoxy-5-isopropylbenzene
The available positions for substitution are C4 and C6.
Isopropoxy group (-O-iPr): This is a strong activating group and directs ortho (to C1 and C3, both blocked) and para (to C5, blocked).
Isopropyl group (-iPr): This is a weak activating group and directs ortho (to C4 and C6) and para (to C2, blocked).
Bromine atoms (-Br): These are deactivating groups but direct ortho (C2, C4 for the C3-Br; C2, C6 for the C1-Br) and para (C6 for the C3-Br; C4 for the C1-Br).
Considering these effects, the positions C4 and C6 are the most likely sites for electrophilic attack. The isopropyl group strongly favors substitution at these positions. The bromine atoms also direct to these positions. The powerful activating effect of the isopropoxy group, although its primary directing positions are blocked, still enriches the entire ring with electrons, facilitating the reaction. Steric hindrance from the adjacent isopropyl group at C5 and the bromine at C1 might slightly disfavor substitution at C6 compared to C4. Therefore, a mixture of products substituted at the C4 and C6 positions is expected, with the C4 product potentially being the major isomer.
Directed Ortho Metalation (DOM) and Related Functionalization Strategies Applied to 1,3-Dibromo-2-isopropoxy-5-isopropylbenzene
Directed ortho metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. It utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. Alkoxy groups, such as the isopropoxy group in the title compound, are known to be effective DMGs.
In 1,3-dibromo-2-isopropoxy-5-isopropylbenzene, the isopropoxy group at C2 can direct metalation to either the C1 or C3 position. However, both of these positions are already substituted with bromine atoms. Instead of deprotonation, a lithium-halogen exchange is more likely to occur. As discussed in section 6.2, this exchange would preferentially happen at the less sterically hindered C3 position upon treatment with an alkyllithium reagent like n-butyllithium at low temperature.
An alternative strategy would be to utilize the isopropoxy group to direct functionalization at the C6 position if a suitable metalating agent is used that favors C-H activation over lithium-halogen exchange. However, this is less common. The most probable outcome of treating this molecule with a strong organolithium base would be a lithium-halogen exchange, providing a regioselective route to a C3-functionalized derivative after quenching with an electrophile.
Applications in Advanced Organic Synthesis and Materials Chemistry Utilizing 1,3 Dibromo 2 Isopropoxy 5 Isopropylbenzene
1,3-Dibromo-2-isopropoxy-5-isopropylbenzene as a Versatile Building Block for Complex Polyaromatic Systems
1,3-Dibromo-2-isopropoxy-5-isopropylbenzene serves as a crucial starting material for the synthesis of complex polycyclic aromatic hydrocarbons (PAHs). The presence of two bromine atoms allows for sequential or double cross-coupling reactions, enabling the construction of larger aromatic systems. The isopropoxy and isopropyl groups enhance the solubility of the resulting PAHs, which is often a significant challenge in their synthesis and processing. acs.orgmorressier.com
Various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are employed to build intricate polyaromatic frameworks from dibromoarenes like 1,3-dibromo-2-isopropoxy-5-isopropylbenzene. acs.orgrsc.orgwikipedia.org For instance, in a Suzuki coupling, the dibromo compound can react with arylboronic acids to form new carbon-carbon bonds, extending the aromatic system. The reaction conditions can often be tuned to achieve either mono- or diarylation, providing control over the final structure. researchgate.netnih.gov
The steric hindrance provided by the isopropoxy and isopropyl groups can influence the regioselectivity of the coupling reactions, potentially leading to the formation of unique and specific isomers of large PAHs. nih.gov This controlled synthesis is vital for applications where specific molecular topologies are required. The synthesis of such complex systems is often challenging due to solubility issues, a problem that the alkyl and alkoxy substituents on the benzene (B151609) ring of 1,3-dibromo-2-isopropoxy-5-isopropylbenzene help to mitigate. acs.org
Strategic Utilization of 1,3-Dibromo-2-isopropoxy-5-isopropylbenzene in the Synthesis of Functionalized Oligomers and Polymers
The bifunctional nature of 1,3-dibromo-2-isopropoxy-5-isopropylbenzene makes it an excellent monomer for the synthesis of functionalized oligomers and polymers through various polycondensation reactions. Stille and Suzuki polycondensation are prominent methods for creating conjugated polymers from dihaloaromatic monomers. wiley-vch.deacs.orgosti.gov These polymers are of significant interest for their applications in organic electronics. nbinno.comnbinno.com
In a typical Stille polycondensation, 1,3-dibromo-2-isopropoxy-5-isopropylbenzene can be reacted with an organotin reagent in the presence of a palladium catalyst to form a polymer chain. wiley-vch.de The isopropoxy and isopropyl substituents not only improve the solubility of the resulting polymer, facilitating its processing, but also influence its electronic properties and solid-state morphology. researchgate.net Similarly, Suzuki polycondensation with a diboronic acid derivative can yield well-defined polymeric structures. nih.gov
The ability to precisely control the polymerization process allows for the synthesis of polymers with tailored properties. The choice of co-monomer and reaction conditions can be varied to fine-tune the band gap, charge carrier mobility, and other critical parameters of the resulting materials, making them suitable for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). msstate.edursc.org
Design and Synthesis of Novel Scaffolds and Molecular Frameworks Incorporating the 1,3-Dibromo-2-isopropoxy-5-isopropylbenzene Moiety
The rigid structure and defined substitution pattern of 1,3-dibromo-2-isopropoxy-5-isopropylbenzene make it a valuable component in the design and synthesis of novel molecular scaffolds and frameworks, including metal-organic frameworks (MOFs). wikipedia.org In the context of MOFs, the organic molecule acts as a "linker" or "strut" that connects metal ions or clusters. nih.govresearchgate.net
To be used as a linker in MOF synthesis, the bromine atoms on 1,3-dibromo-2-isopropoxy-5-isopropylbenzene would typically first be converted to coordinating groups, such as carboxylates or pyridyls, through established organic transformations. The resulting functionalized linker can then be reacted with metal salts to form porous, crystalline MOF structures. The size and shape of the pores within the MOF can be tuned by the length and geometry of the organic linker. nih.govnih.gov
Precursor Role of 1,3-Dibromo-2-isopropoxy-5-isopropylbenzene in the Development of Ligands for Catalysis
1,3-Dibromo-2-isopropoxy-5-isopropylbenzene can serve as a precursor for the synthesis of specialized ligands for transition-metal catalysis. The bromine atoms provide reactive handles for the introduction of coordinating moieties, such as phosphine, amine, or N-heterocyclic carbene (NHC) groups, through cross-coupling reactions like the Buchwald-Hartwig amination or by reaction with organolithium reagents followed by quenching with an appropriate electrophile. wikipedia.org
The steric and electronic properties of the resulting ligand can be finely tuned by the isopropoxy and isopropyl substituents on the benzene backbone. The bulky nature of these groups can create a specific coordination environment around the metal center, which can influence the activity, selectivity, and stability of the catalyst. nih.gov For example, sterically demanding ligands are often crucial for promoting challenging cross-coupling reactions.
The modular synthesis of ligands from precursors like 1,3-dibromo-2-isopropoxy-5-isopropylbenzene allows for the creation of a library of ligands with systematically varied properties. This approach is invaluable for the development of new catalysts for a wide range of organic transformations. mdpi.com
Integration of 1,3-Dibromo-2-isopropoxy-5-isopropylbenzene into Advanced Functional Materials
The unique combination of reactive bromine atoms and solubilizing isopropoxy and isopropyl groups makes 1,3-dibromo-2-isopropoxy-5-isopropylbenzene a valuable building block for a variety of advanced functional materials. These materials often find applications in the field of organic electronics. researchgate.netcolumbia.edu
Through palladium-catalyzed cross-coupling reactions, this dibromo compound can be incorporated into larger conjugated systems designed for specific electronic or optoelectronic properties. For instance, Sonogashira coupling with terminal alkynes can lead to the formation of conjugated enynes and arylalkynes, which are important components in molecular wires and other organic electronic devices. wikipedia.orglibretexts.orgorganic-chemistry.orgucsb.eduyoutube.com
Future Research Directions and Unexplored Avenues for 1,3 Dibromo 2 Isopropoxy 5 Isopropylbenzene
Integration of 1,3-Dibromo-2-isopropoxy-5-isopropylbenzene into Supramolecular Architectures and Self-Assembly Systems
The precise arrangement of molecules into ordered, functional superstructures is a cornerstone of modern materials science. The unique electronic and steric features of 1,3-Dibromo-2-isopropoxy-5-isopropylbenzene make it an intriguing candidate for the rational design of supramolecular assemblies.
A primary avenue of investigation lies in the utilization of halogen bonding. researchgate.netnih.govrsc.org The two bromine atoms on the aromatic ring are electronically polarized, creating electrophilic regions (σ-holes) capable of forming directional, non-covalent interactions with electron-donating atoms (halogen bond acceptors) such as nitrogen or oxygen. nih.govnih.gov By co-crystallizing this compound with complementary molecules, it may be possible to direct its self-assembly into predictable one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. rsc.orgnih.gov The strength and directionality of these halogen bonds could be systematically tuned by varying the co-former, offering a powerful tool for crystal engineering. researchgate.net
Furthermore, the bulky isopropoxy and isopropyl groups are expected to exert significant steric influence on the packing of these molecules. This could be exploited to create porous materials with defined channels or cavities, potentially useful for gas storage or selective host-guest chemistry. The interplay between the directional halogen bonds and the space-filling requirements of the alkyl groups could lead to novel and complex crystalline architectures not achievable with simpler building blocks.
Exploration of Automated Synthesis and Flow Chemistry Methodologies for Efficient Production and Derivatization
Traditional batch synthesis methods can be inefficient and difficult to scale. The application of automated synthesis and flow chemistry presents a significant opportunity to improve the production and subsequent derivatization of 1,3-Dibromo-2-isopropoxy-5-isopropylbenzene. researchgate.net
Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers numerous advantages, including superior heat and mass transfer, enhanced safety for hazardous reactions, and improved reproducibility. syrris.comamidetech.com Translating the synthesis of the core 1,3-Dibromo-2-isopropoxy-5-isopropylbenzene scaffold to a continuous flow process could enable safer, more efficient, and scalable production.
Moreover, an automated flow platform would be exceptionally well-suited for the systematic exploration of this molecule's reactivity. syrris.com The two bromine atoms are prime sites for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental for creating more complex molecules. organic-chemistry.orgnih.govnih.gov An automated system could rapidly screen different catalysts, ligands, bases, and reaction conditions to optimize these transformations. This approach would facilitate the high-throughput synthesis of a library of derivatives, where different functional groups are attached to the benzene (B151609) core, accelerating the discovery of new materials or biologically active compounds. acs.org
Application of Machine Learning and Artificial Intelligence for Predicting Reactivity and Designing Novel Synthetic Routes
One key application is the prediction of reactivity and regioselectivity. rsc.orgresearchgate.net The benzene ring of the molecule has two remaining carbon-hydrogen (C-H) bonds that could be functionalized. ML models, trained on vast databases of known chemical reactions, could predict the most likely site of reaction for electrophilic aromatic substitutions, providing guidance for synthetic efforts to further functionalize the scaffold. chemrxiv.orggithub.comresearchgate.net Similarly, AI could predict the differential reactivity of the two bromine atoms in cross-coupling reactions, which may not be identical due to the influence of the adjacent isopropoxy group.
Investigation of Bioisosteric Replacements of the Isopropoxy and Isopropyl Groups for Synthetic Diversification
In medicinal chemistry, bioisosterism is a strategy used to modify a lead compound by replacing a functional group with another group of similar size, shape, and electronic properties. researchgate.netscripps.edu This is done to enhance potency, improve pharmacokinetic properties, or reduce toxicity. scripps.eduu-tokyo.ac.jp Although 1,3-Dibromo-2-isopropoxy-5-isopropylbenzene has no currently known biological activity, exploring bioisosteric replacements of its isopropoxy and isopropyl groups is a valuable strategy for creating a diverse library of compounds for future screening.
The isopropoxy and isopropyl groups contribute significantly to the molecule's lipophilicity and steric profile. Replacing them with bioisosteres could systematically modulate these properties. For example, the isopropyl group could be replaced with a cyclopropyl (B3062369) group to introduce conformational rigidity or a trifluoromethyl group to alter electronic properties and potentially block metabolic oxidation. acs.org The isopropoxy group could be replaced with other ethers, a thioether to explore different geometric preferences, or even small amide groups to introduce hydrogen bonding capabilities.
A systematic synthetic program to create analogs based on these replacements would generate a library of structurally related but physicochemically distinct molecules. This diversification is a key step in early-stage discovery programs for new materials or therapeutic agents.
| Original Group | Potential Bioisostere | Rationale / Potential Impact on Properties |
| Isopropyl | Cyclopropyl | Increases rigidity; similar size. drugdesign.org |
| Isopropyl | Trifluoromethyl (CF₃) | Similar size but significantly more electron-withdrawing; can block metabolic oxidation. acs.org |
| Isopropyl | tert-Butyl | Increases steric bulk and lipophilicity. |
| Isopropoxy (-O-iPr) | Cyclopropoxy | Introduces rigidity and alters metabolic profile. |
| Isopropoxy (-O-iPr) | Isopropylthioether (-S-iPr) | Changes bond angles and polarity; may alter metal-binding properties. |
| Isopropoxy (-O-iPr) | N-ethylacetamide | Introduces hydrogen bond donor/acceptor capacity; reduces lipophilicity. |
Emerging Methodologies for the Late-Stage Functionalization of 1,3-Dibromo-2-isopropoxy-5-isopropylbenzene
Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at a late step in its synthesis. mpg.deacs.org This strategy is highly valuable as it allows for the rapid diversification of a core scaffold without the need for de novo synthesis of each new derivative. nih.govacs.org The 1,3-Dibromo-2-isopropoxy-5-isopropylbenzene scaffold is an ideal platform for exploring emerging LSF methodologies.
The primary targets for LSF on this molecule are the two C-H bonds on the aromatic ring. Modern transition metal catalysis offers a powerful toolkit for C-H activation, enabling the direct conversion of these inert bonds into new C-C, C-N, or C-O bonds. Research could focus on screening various iridium, rhodium, or palladium catalysts to achieve regioselective functionalization at one or both of these positions. The directing or deactivating effects of the existing substituents will pose an interesting challenge in controlling the site of reaction.
In addition to C-H bonds, the two C-Br bonds can also be considered handles for late-stage derivatization. While traditional cross-coupling is well-established, emerging catalytic methods, including photoredox or multimetallic catalysis, could offer new reactivity and functional group tolerance for modifying these positions. nih.gov A key challenge and area of opportunity would be to develop methods for the selective functionalization of just one of the two bromine atoms, further expanding the synthetic possibilities.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1,3-Bibromo-2-isopropoxy-5-isopropylbenzene, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves bromination of a pre-functionalized benzene derivative. For example, sequential electrophilic aromatic substitution (EAS) can be employed, starting with isopropoxy and isopropyl group installation, followed by bromination at the 1,3-positions. Optimization includes:
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during bromination .
- Catalyst selection : Lewis acids like FeBr₃ improve regioselectivity in bromination.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address potential ambiguities?
- Methodological Answer :
- ¹H/¹³C NMR : Assign signals using 2D techniques (HSQC, HMBC) to resolve overlapping peaks caused by isopropyl and isopropoxy groups. Compare with analogous compounds (e.g., 2-Bromo-1-chloro-4-isopropylbenzene ).
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and isotopic patterns for bromine (1:1 ratio for two Br atoms).
- IR spectroscopy : Verify ether (C-O-C, ~1100 cm⁻¹) and aromatic C-Br (~600 cm⁻¹) stretches. Cross-reference with spectral databases for validation .
Advanced Research Questions
Q. How does the steric and electronic environment of the benzene ring influence the regioselectivity of subsequent substitution reactions in this compound?
- Methodological Answer :
- Steric effects : The bulky isopropoxy and isopropyl groups hinder electrophilic attack at adjacent positions. Use computational modeling (DFT) to map electrostatic potential surfaces and identify electron-deficient regions.
- Electronic effects : Electron-withdrawing Br atoms direct incoming nucleophiles to para positions relative to the isopropoxy group. Validate predictions via Suzuki-Miyaura cross-coupling trials with Pd catalysts .
Q. What strategies mitigate competing side reactions during functionalization of this compound, particularly in cross-coupling applications?
- Methodological Answer :
- Protecting groups : Temporarily protect the isopropoxy group with TMSCl to prevent dealkylation during Grignard reactions.
- Catalyst tuning : Use Pd(OAc)₂ with SPhos ligand for selective mono-coupling, avoiding di-substitution. Monitor reaction progress via TLC (UV-active spots) .
- Solvent selection : Non-polar solvents (toluene) reduce hydrolysis of intermediates.
Safety and Handling
Q. What are the critical safety considerations when handling this compound, and how should exposure risks be managed in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, goggles, and a lab coat. Use fume hoods for all procedures .
- Storage : Store at 2–8°C in amber glass vials to prevent photodegradation. Label containers with hazard codes (e.g., H302 for harmful if swallowed) .
- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Dispose via certified hazardous waste protocols .
Data Contradiction and Validation
Q. How should researchers resolve discrepancies in reported melting points or spectral data for this compound?
- Methodological Answer :
- Reproducibility : Synthesize the compound using peer-reviewed protocols and compare data.
- Analytical cross-check : Use differential scanning calorimetry (DSC) for precise melting point determination. Validate NMR shifts against computed chemical shifts (GIAO method) .
- Collaborative verification : Share samples with independent labs for inter-laboratory validation .
Computational and Mechanistic Studies
Q. What computational approaches are suitable for predicting the reactivity of this compound in various solvents?
- Methodological Answer :
- Solvent modeling : Conduct molecular dynamics (MD) simulations to assess solvation effects. Use COSMO-RS for polarity/polarizability parameters.
- Reactivity prediction : Apply Fukui indices (DFT calculations) to identify nucleophilic/electrophilic sites. Compare with experimental kinetic data from SNAr reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
